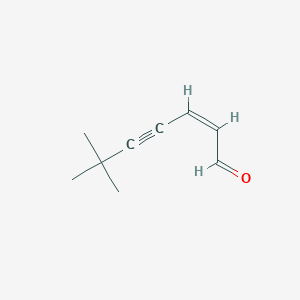
(Z)-6,6-Dimethylhept-2-en-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6,6-Dimethylhept-2-en-4-ynal: is an organic compound with a unique structure characterized by a double bond (Z-configuration) and a triple bond within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method involves the addition of an alkyne to a suitable aldehyde precursor under controlled conditions.
Catalytic Hydrogenation: Another method includes the partial hydrogenation of a precursor compound containing multiple unsaturated bonds.
Industrial Production Methods: Industrial production often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-6,6-Dimethylhept-2-en-4-ynal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific enzymes and receptors. Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
(E)-6,6-Dimethylhept-2-en-4-ynal: Differing in the configuration of the double bond.
6,6-Dimethylhept-2-yn-4-ynal: Lacking the double bond.
Uniqueness:
Structural Configuration: The Z-configuration of the double bond in (Z)-6,6-Dimethylhept-2-en-4-ynal imparts unique chemical properties, affecting its reactivity and interactions.
Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(Z)-6,6-dimethylhept-2-en-4-ynal |
InChI |
InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4- |
Clé InChI |
ITSLKJVPPOREBI-XQRVVYSFSA-N |
SMILES isomérique |
CC(C)(C)C#C/C=C\C=O |
SMILES canonique |
CC(C)(C)C#CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)


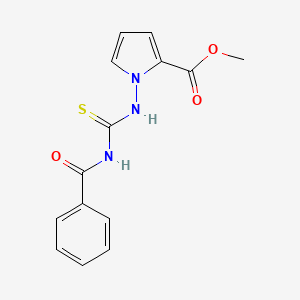

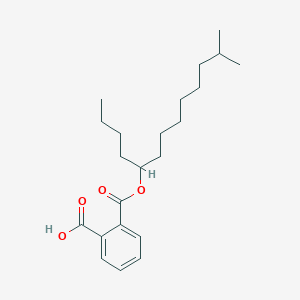
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)
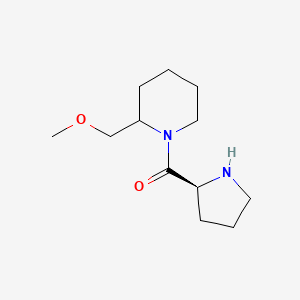
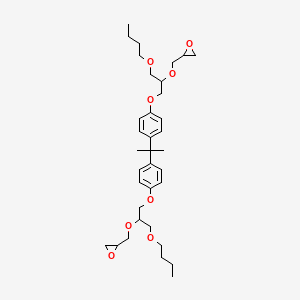
![3-([1,4'-Bipiperidin]-1'-yl)propanoic acid](/img/structure/B13351585.png)


